molecular formula C14H7BrFNO2S2 B4684040 5-[(5-bromo-2-furyl)methylene]-3-(3-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one

5-[(5-bromo-2-furyl)methylene]-3-(3-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B4684040
M. Wt: 384.2 g/mol
InChI Key: NWICDFSUSVCEAU-XFFZJAGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(5-bromo-2-furyl)methylene]-3-(3-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinone derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of 5-[(5-bromo-2-furyl)methylene]-3-(3-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one is not well understood. However, it has been suggested that the compound may exert its biological effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. It has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects. It has also been shown to inhibit the growth and proliferation of cancer cells, and to induce apoptosis (programmed cell death) in these cells. In addition, it has been shown to have neuroprotective effects, and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-[(5-bromo-2-furyl)methylene]-3-(3-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one is its potential as a therapeutic agent in the treatment of various diseases. It has been shown to have a variety of biological activities, and may have potential applications in the treatment of cancer, diabetes, and Alzheimer's disease. However, one of the main limitations of this compound is its relatively low solubility in water, which may limit its use in certain experimental settings.

Future Directions

There are many potential future directions for research on 5-[(5-bromo-2-furyl)methylene]-3-(3-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one. One possible direction is the further investigation of its potential as a therapeutic agent in the treatment of various diseases, particularly cancer, diabetes, and Alzheimer's disease. Another possible direction is the investigation of its mechanism of action, and the identification of specific signaling pathways that may be targeted by the compound. Finally, the development of more soluble derivatives of the compound may also be an area of future research.

Scientific Research Applications

5-[(5-bromo-2-furyl)methylene]-3-(3-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one has been studied extensively for its potential applications in scientific research. It has been shown to have a variety of biological activities, including antioxidant, anti-inflammatory, and antitumor properties. It has also been investigated for its potential use as a therapeutic agent in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.

properties

IUPAC Name

(5Z)-5-[(5-bromofuran-2-yl)methylidene]-3-(3-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7BrFNO2S2/c15-12-5-4-10(19-12)7-11-13(18)17(14(20)21-11)9-3-1-2-8(16)6-9/h1-7H/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWICDFSUSVCEAU-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C(=O)C(=CC3=CC=C(O3)Br)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)N2C(=O)/C(=C/C3=CC=C(O3)Br)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7BrFNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[(5-bromo-2-furyl)methylene]-3-(3-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one
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5-[(5-bromo-2-furyl)methylene]-3-(3-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one
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5-[(5-bromo-2-furyl)methylene]-3-(3-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one

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